Roselipin 2A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

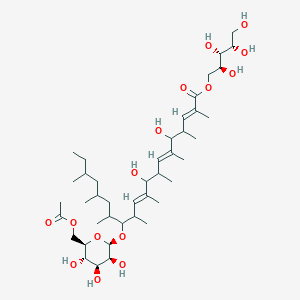

Roselipin 2A is a natural product found in Clonostachys rosea with data available.

Applications De Recherche Scientifique

Inhibition of Diacylglycerol Acyltransferase

One of the primary applications of Roselipin 2A is its role as a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This enzyme is crucial in lipid metabolism, particularly in the synthesis of triglycerides. Overactivity of DGAT2 is linked to metabolic disorders such as obesity and diabetes.

- Inhibition Potency : this compound exhibits an IC50 value ranging from 15 to 40 μM against DGAT2, demonstrating significant inhibitory activity compared to other compounds that do not show such selectivity .

- Mechanism : The compound interacts with the enzyme's active site, preventing the conversion of diacylglycerol to triglycerides, which can help manage conditions associated with excessive fat storage in the liver .

Antiviral Activity

This compound has shown promising antiviral properties, particularly against HIV-1 integrase.

- Inhibition Studies : Research indicates that this compound inhibits HIV-1 integrase with an IC50 value of approximately 8.5 μM. This suggests potential utility in developing therapeutic strategies for HIV treatment .

- Broader Implications : The ability to inhibit viral integrases positions this compound as a candidate for further exploration in antiviral drug development, especially in combination therapies for resistant strains of HIV.

Anthelmintic Properties

The compound has also been investigated for its anthelmintic (anti-parasitic) activity.

- Activity Against Parasitic Worms : In vitro assays demonstrated that this compound and its derivatives exhibit effective anthelmintic activity against Haemonchus contortus, a common parasitic worm affecting livestock. The effective concentration that reduced larval motility by 90% was established at approximately 22 μg/ml .

- In Vivo Efficacy : When tested in mice infected with Heligmosomoides polygyrus, this compound showed a reduction in worm count, indicating its potential as a natural alternative to synthetic anthelmintics .

Potential in Cancer Therapy

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.

Structural Insights and Chemical Properties

This compound has a complex structure contributing to its biological activity.

| Component | Description |

|---|---|

| Core Structure | Highly methylated C20 fatty acid |

| Sugar Moieties | Contains D-mannose and D-arabinitol |

| Chemical Formula | C40H70O14 |

The structural features, including the presence of sugar moieties, enhance its bioactivity by facilitating interactions with biological targets such as enzymes and receptors .

Propriétés

Formule moléculaire |

C42H74O15 |

|---|---|

Poids moléculaire |

819 g/mol |

Nom IUPAC |

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |

InChI |

InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33+,34?,35?,36+,37+,38-,39-,40?,42-/m0/s1 |

Clé InChI |

NCIXLNTUPVOTSJ-FQNZKPCJSA-N |

SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

SMILES isomérique |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |

SMILES canonique |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

Synonymes |

oselipin 2A roselipin 2B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.